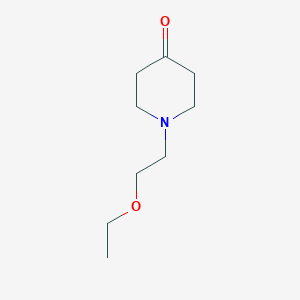
1-(2-Ethoxyethyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidinones.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)piperidin-4-one
- 1-(2-Methoxyethyl)piperidin-4-one
- 1-(2-Propoxyethyl)piperidin-4-one
Uniqueness
1-(2-Ethoxyethyl)piperidin-4-one is unique due to its specific ethoxyethyl substituent, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Propiedades
Número CAS |
215228-85-6 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h2-8H2,1H3 |
Clave InChI |
FUJINXDLPBSOGS-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
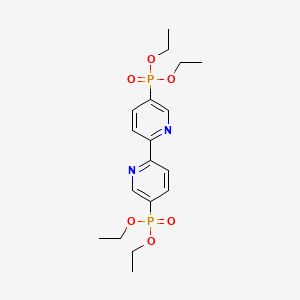
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
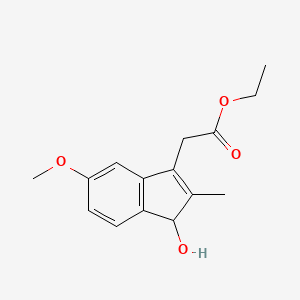

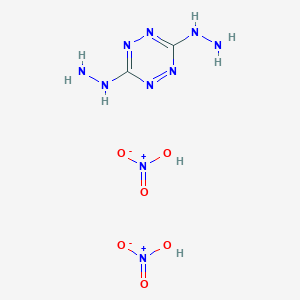

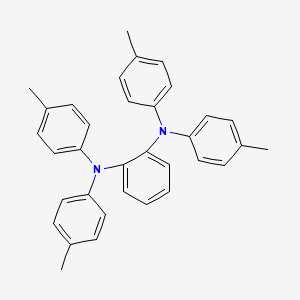

![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)

